2-[N-(benzenesulfonyl)-4-methylanilino]-N-propan-2-ylacetamide
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Overview
Description
2-[N-(benzenesulfonyl)-4-methylanilino]-N-propan-2-ylacetamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-methylanilino]-N-propan-2-ylacetamide typically involves a multi-step process. One common method includes the reaction of 4-methylaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-4-methylaniline. This intermediate is then reacted with isopropyl acetate under specific conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Parameters such as temperature, pressure, and reaction time are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-methylanilino]-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfinyl derivatives, and various substituted analogs.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-methylanilino]-N-propan-2-ylacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-methylanilino]-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.
Comparison with Similar Compounds
Similar Compounds
N-(benzenesulfonyl)-4-methylaniline: This compound is a precursor in the synthesis of 2-[N-(benzenesulfonyl)-4-methylanilino]-N-propan-2-ylacetamide.
N-(benzenesulfonyl)-4-chloroaniline: Similar in structure but with a chlorine atom instead of a methyl group.
N-(benzenesulfonyl)-4-aminobenzamide: Another related compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14(2)19-18(21)13-20(16-11-9-15(3)10-12-16)24(22,23)17-7-5-4-6-8-17/h4-12,14H,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXPXZPCSKRBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC(C)C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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